N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
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Description
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide, also known as CMA, is a synthetic compound that has been extensively studied for its potential application in various scientific fields. CMA belongs to the class of quinoline-based compounds and has been found to possess a wide range of biological activities.
Scientific Research Applications
Antimicrobial Applications : Compounds similar to N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide have been investigated for their antimicrobial properties. Desai, Shihora, and Moradia (2007) synthesized new quinazolines, showing potential antibacterial and antifungal activities against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007). Additionally, Rajasekaran and Rao (2015) reported the synthesis of 2,3-disubstituted quinazolinone analogs with in-vitro antibacterial screening against bacterial strains like Bacillus subtilis and Pseudomonas aeuroginosa (Rajasekaran & Rao, 2015).
Anticancer Applications : These compounds have also been explored for their anticancer potential. Mehta et al. (2019) synthesized derivatives of N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide, which showed significant in vitro anticancer activities (Mehta et al., 2019). Another study by Ghorab et al. (2015) presented the synthesis of novel sulfonamide derivatives with potent anticancer activity against breast and colon cancer cell lines (Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015).
Therapeutic Applications in Osteoarthritis : Inagaki et al. (2022) identified a compound structurally similar to the one , which showed potential in attenuating matrix-degrading enzymes in early osteoarthritis-affected joints (Inagaki et al., 2022).
Neuroprotective Effects : Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative related to the compound of interest, which exhibited significant antiviral and antiapoptotic effects, particularly in treating Japanese encephalitis (Ghosh et al., 2008).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-32-18-10-12-19(13-11-18)33(30,31)22-14-27(21-5-3-2-4-20(21)24(22)29)15-23(28)26-17-8-6-16(25)7-9-17/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJOJSSFLMLHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
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